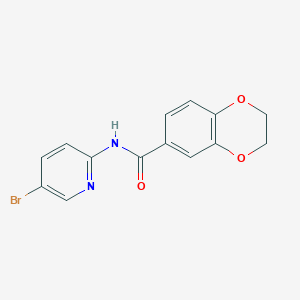
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as an antagonist of the cannabinoid receptor CB1. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood. By blocking the CB1 receptor, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce inflammation and oxidative stress, as well as modulate neurotransmitter levels in the brain. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and reduce anxiety and depression-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted modulation of this receptor without affecting other receptors. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another direction is to explore its anxiolytic and antidepressant effects and potential applications in the treatment of anxiety and depression. Additionally, the development of more soluble analogs of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may improve its efficacy and suitability for certain experimental conditions. Finally, the investigation of the CB1 receptor and its downstream signaling pathways may provide further insights into the mechanism of action of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and potential therapeutic targets.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 5-bromopyridin-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
Produktname |
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C14H11BrN2O3 |
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
InChI-Schlüssel |
JOJOBFXCJKKBSF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)Br |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)